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A detailed guide for researchers, scientists, and drug development professionals on the

comparative efficacy, safety, and methodologies of pivotal clinical trials for mutant-selective

PI3Kα inhibitors.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth,

proliferation, and survival, and its aberrant activation, frequently through mutations in the

PIK3CA gene, is a key driver in various cancers, particularly hormone receptor-positive (HR+),

human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The development

of mutant-selective PI3Kα inhibitors has ushered in a new era of targeted therapy. This guide

provides a meta-analysis of clinical trial data for key inhibitors in this class, including alpelisib,

taselisib, inavolisib, and the novel agent RLY-2608, offering a comparative overview of their

performance and the experimental designs of their seminal trials.

Comparative Efficacy of Mutant-Selective PI3Kα
Inhibitors
The clinical efficacy of mutant-selective PI3Kα inhibitors has been primarily evaluated in

patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer. The following tables
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summarize the key efficacy outcomes from pivotal clinical trials for alpelisib (SOLAR-1),

taselisib (SANDPIPER), inavolisib (INAVO120), and RLY-2608 (ReDiscover).

Table 1:

Progression-

Free Survival

(PFS) and

Overall Survival

(OS)

Inhibitor Trial Treatment Arm
Median PFS

(months)

Median OS

(months)

Alpelisib SOLAR-1
Alpelisib +

Fulvestrant
11.0 39.3[1]

Placebo +

Fulvestrant
5.7 31.4[1]

Taselisib SANDPIPER
Taselisib +

Fulvestrant
7.4[2][3] Not Reported

Placebo +

Fulvestrant
5.4[2][3] Not Reported

Inavolisib INAVO120

Inavolisib +

Palbociclib +

Fulvestrant

15.0[4] 34.0[5]

Placebo +

Palbociclib +

Fulvestrant

7.3[4] 27.0[5]

RLY-2608 ReDiscover
RLY-2608 +

Fulvestrant
10.3[6][7] Not Yet Mature
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Table 2: Objective Response

Rate (ORR)

Inhibitor Trial ORR (%)

Alpelisib (in PIK3CA mutant

cohort)
SOLAR-1 35.7%

Taselisib (in PIK3CA mutant

cohort)
SANDPIPER

Consistent improvements over

placebo[2][3]

Inavolisib INAVO120 58%[4]

RLY-2608 (in response-

evaluable patients)
ReDiscover 38.7%[6][8]

Comparative Safety and Tolerability
A key differentiator among PI3Kα inhibitors is their safety profile, with on-target effects such as

hyperglycemia and rash being common. Newer generation inhibitors aim to improve tolerability

by increasing selectivity for the mutant protein.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8457522/
https://pubmed.ncbi.nlm.nih.gov/33186740/
https://www.pharmacytimes.com/view/same-pathway-different-profiles-clinical-considerations-for-alpelisib-capivasertib-and-inavolisib
https://www.onclive.com/view/rly-2608-plus-fulvestrant-demonstrates-efficacy-in-pik3ca-mutated-hr-her2-advanced-breast-cancer
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.1086
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3:

Common Grade

≥3 Adverse

Events (%)

Adverse Event
Alpelisib

(SOLAR-1)

Taselisib

(SANDPIPER)

Inavolisib

(INAVO120)

RLY-2608

(ReDiscover -

RP2D)

Hyperglycemia 36.5 11[9] 5.6 3.1[6]

Diarrhea 6.7 12[9] 3.7 1.7[8]

Rash 9.9 Not Specified 0

Not Specified

(low incidence)

[10]

Stomatitis Not Specified Not Specified 5.6

Not Specified

(low incidence)

[10]

Neutropenia Not Specified Not Specified 80.2 Not Specified

Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal phase III trials for alpelisib, taselisib, and inavolisib, and the

phase I/II trial for RLY-2608 share commonalities in their design, focusing on patients with

PIK3CA-mutated, HR+/HER2- advanced breast cancer who have progressed on prior

endocrine therapy.

SOLAR-1 (Alpelisib)[11][12][13]
Phase: III, randomized, double-blind, placebo-controlled.

Patient Population: Men and postmenopausal women with HR+/HER2- advanced breast

cancer that progressed on or after aromatase inhibitor therapy. Patients were assigned to

cohorts based on the PIK3CA mutation status of their tumor tissue.

Intervention: Patients were randomized 1:1 to receive either alpelisib (300 mg daily) plus

fulvestrant or placebo plus fulvestrant.
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Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.

Key Stratification Factors: Presence of liver and/or lung metastases, and prior CDK4/6

inhibitor treatment.

SANDPIPER (Taselisib)[2][14][15]
Phase: III, randomized, double-blind, placebo-controlled.

Patient Population: Postmenopausal women with ER-positive, HER2-negative, PIK3CA-

mutant locally advanced or metastatic breast cancer with disease recurrence or progression

during or after aromatase inhibitor treatment.

Intervention: Patients were randomized 2:1 to receive either taselisib (4 mg daily) plus

fulvestrant or placebo plus fulvestrant.

Primary Endpoint: Investigator-assessed PFS in patients with PIK3CA-mutant tumors.

Key Stratification Factors: Visceral disease, endocrine sensitivity, and geographical region.

INAVO120 (Inavolisib)[5][16]
Phase: III, randomized, double-blind, placebo-controlled.

Patient Population: Patients with PIK3CA-mutated, HR-positive, HER2-negative metastatic

breast cancer who had not received prior therapy for advanced disease and had disease

recurrence during or within 12 months after completing adjuvant endocrine therapy.

Intervention: Inavolisib in combination with palbociclib and fulvestrant.

Primary Endpoint: Progression-free survival.

Metabolic Criteria for Eligibility: Fasting glucose <126 mg/dL and HbA1c <6%.

ReDiscover (RLY-2608)[6][8][10]
Phase: I, first-in-human, dose-escalation and expansion study.
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Patient Population: Patients with HR+/HER2- metastatic breast cancer harboring PIK3CA

mutations who had progressed despite treatment with a CDK4/6 inhibitor.

Intervention: RLY-2608 in combination with fulvestrant. The recommended phase 2 dose

(RP2D) was determined to be 600 mg twice daily.

Key Objectives: To assess safety, tolerability, and preliminary anti-tumor activity (per RECIST

1.1).

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the clinical trial process, the following diagrams are

provided.
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Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for mutant-

selective PI3Kα inhibitors.
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Caption: A generalized workflow for a phase III randomized controlled clinical trial of a PI3Kα

inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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